5-(Cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide
Overview
Description
The molecule “5-(Cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is substituted with a phenylamino group at the 2-position and a cyclohexanecarboxamido group at the 5-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a phenyl ring, and a cyclohexane ring. The carboxamide groups could potentially form hydrogen bonds, influencing the compound’s physical and chemical properties .Chemical Reactions Analysis
As an organic compound containing a thiazole ring, this molecule could potentially undergo a variety of chemical reactions. The phenylamino and cyclohexanecarboxamido substituents may also participate in or influence these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiazole ring, phenyl ring, and cyclohexane ring, as well as the carboxamide groups, would all contribute to its properties .Scientific Research Applications
Synthesis and Chemistry
- Thiazole derivatives like 5-(Cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide are explored for their chemical synthesis and transformations. For example, Golankiewicz and Januszczyk (1995) synthesized 2-Benzylthiazole-4-carboxamide from phenylacetylamino- and formylamino cyanoacetic acid esters, showcasing the chemical versatility of thiazole derivatives (Golankiewicz & Januszczyk, 1995).
- Similarly, Kumar et al. (2013) reported an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, demonstrating the adaptability of thiazole compounds in synthesis (Kumar, Parameshwarappa & Ila, 2013).
Antimicrobial and Anticancer Applications
- Thiazole derivatives are often investigated for their antimicrobial properties. For instance, Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, which showed significant antimicrobial activity, particularly against Gram-positive bacterial strains (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet & Oniga, 2017).
- In the field of cancer research, Abd-Allah and Elshafie (2018) synthesized cyclohexane-1-carboxamide derivatives, including those with thiazole structures, showing promising antitumor activity and apoptosis induction in cancer cell lines (Abd-Allah & Elshafie, 2018).
Pharmaceutical Synthesis
- Thiazole derivatives are also important in pharmaceutical synthesis. For example, Srivastava et al. (1977) utilized glycosylthiocarboxamides for the synthesis of thiazole nucleosides with potential antiviral activity, indicating the role of thiazole derivatives in developing antiviral drugs (Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell & Robins, 1977).
Environmental and Industrial Applications
- Wang et al. (2014) reported an environment-friendly and industrially suitable method for synthesizing 5-aminothiazole-4-carboxamide, a precursor for thiazole [4,5-d] pyrimidines, highlighting the relevance of thiazole derivatives in green chemistry and industrial applications (Wang, Guo, Tang, Zhang, Tao & Lu, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-anilino-5-(cyclohexanecarbonylamino)-1,3-thiazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c18-14(22)13-16(21-15(23)11-7-3-1-4-8-11)24-17(20-13)19-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H2,18,22)(H,19,20)(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCNASHHHSKTGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(N=C(S2)NC3=CC=CC=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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